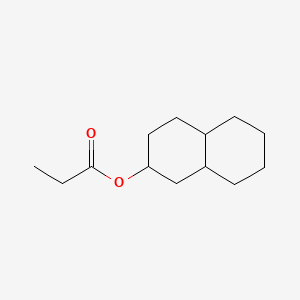
Decahydro-2-naphthyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2-naphthyl propionate is an organic compound with the molecular formula C13H22O2. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, resulting in a decahydro structure. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthyl propionate can be synthesized through the esterification of decahydro-2-naphthol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, decahydro-2-naphthol and propionic acid, are mixed in a reactor vessel along with a suitable catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-2-naphthyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decahydro-2-naphthyl propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of decahydro-2-naphthyl propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decahydro-2-naphthol and propionic acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decahydro-beta-naphthyl propionate
- 2-Naphthalenol, decahydro-, propanoate
Comparison
Decahydro-2-naphthyl propionate is unique due to its fully hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to partially hydrogenated or non-hydrogenated naphthalene derivatives. This uniqueness makes it valuable in specific applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
67874-79-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl propanoate |
InChI |
InChI=1S/C13H22O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
OZTDQTXYXZFKJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCC2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
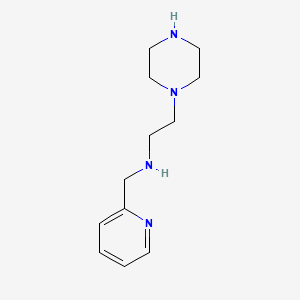

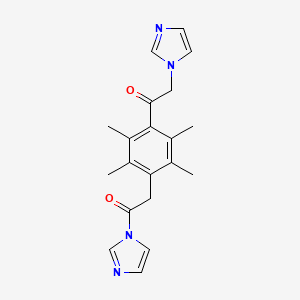
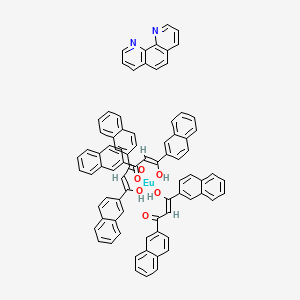

![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
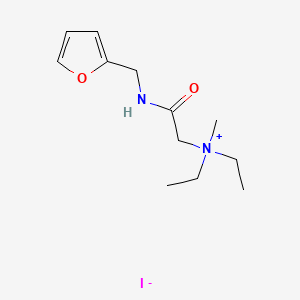

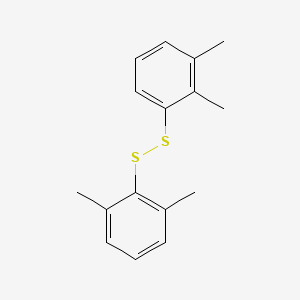
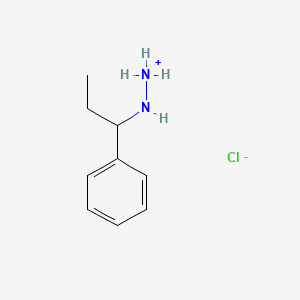
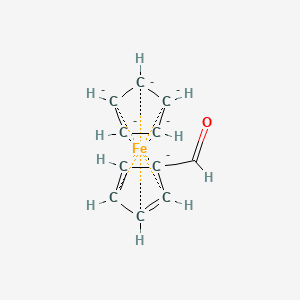

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
